molecular formula C16H16N2O5 B2733218 Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate CAS No. 2034307-79-2

Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate

Cat. No.: B2733218
CAS No.: 2034307-79-2
M. Wt: 316.313
InChI Key: AZIXPDFPZOMZAE-UHFFFAOYSA-N
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Description

Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate is a benzoate ester derivative featuring an azetidine ring substituted with a 2,5-dioxopyrrolidinyl group at the 3-position. The azetidine (4-membered nitrogen-containing ring) is linked via a carbonyl group to the para position of the methyl benzoate scaffold. This structure combines rigidity (azetidine) with electrophilic reactivity (dioxopyrrolidinyl group), making it a candidate for applications in medicinal chemistry, particularly as a covalent binder or protease inhibitor.

Properties

IUPAC Name

methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-23-16(22)11-4-2-10(3-5-11)15(21)17-8-12(9-17)18-13(19)6-7-14(18)20/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIXPDFPZOMZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with maleic anhydride to form an intermediate, which is then reacted with azetidine and methylating agents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.

    Substitution: The ester and amide groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Central Nervous System Disorders

Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate has been identified as a potential therapeutic agent for various central nervous system disorders. Its mechanism involves inhibition of phosphodiesterase enzymes, which play a role in signal transduction pathways relevant to cognitive function and mood regulation.

Case Study : A study highlighted the effectiveness of similar azetidine derivatives in preclinical models of anxiety and depression, suggesting that this compound may exhibit comparable efficacy .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. The presence of the dioxopyrrolidine structure enhances its interaction with bacterial cell walls.

Data Table: Antimicrobial Efficacy

CompoundMIC (μg/mL)Activity Type
This compound8Bactericidal
Control (Cefotaxime)6Bactericidal

The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an effective antimicrobial agent.

Anticancer Properties

The compound's structure suggests it may also influence cancer cell proliferation. Preliminary studies have shown that derivatives with similar frameworks exhibit cytotoxic effects against various cancer cell lines.

Case Study : A recent investigation into azetidine derivatives revealed significant apoptotic activity in human breast cancer cells, underscoring the potential for this compound in cancer therapy .

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents tailored to achieve high yield and purity. Research has focused on optimizing these synthetic pathways to enhance the overall efficiency of production.

Synthesis Overview :

  • Starting Materials : Appropriate precursors are selected based on the desired functional groups.
  • Reaction Conditions : Temperature, solvent choice, and reaction time are optimized.
  • Purification : Techniques such as chromatography are employed to isolate the final product.

Mechanism of Action

The mechanism of action of Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Key Research Findings and Implications

Substituent Effects on Reactivity: The dioxopyrrolidinyl group in the target compound may enhance covalent binding compared to non-electrophilic substituents (e.g., phenethylamino in I-6230) .

Synthetic Challenges :

  • Azetidine synthesis often requires high dilution or photochemical methods, contrasting with the straightforward condensation used for compounds .

Ethyl benzoate derivatives in showed varied activity based on substituents, suggesting the target’s azetidine motif warrants similar empirical testing .

Biological Activity

Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate (CAS No. 55750-62-4) is a compound of interest due to its potential therapeutic applications, particularly in the field of central nervous system disorders. This article provides a detailed examination of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3O3C_{16}H_{15}N_{3}O_{3}, with a molecular weight of 297.31 g/mol. Its structure features an azetidine ring linked to a dioxopyrrolidine moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC16H15N3O3C_{16}H_{15}N_{3}O_{3}
Molecular Weight297.31 g/mol
CAS Number55750-62-4

Research indicates that compounds similar to this compound may act as phosphodiesterase (PDE) inhibitors, which are crucial in modulating intracellular signaling pathways. PDE inhibitors can enhance the levels of cyclic nucleotides, thereby influencing various physiological processes such as neurotransmission and muscle contraction .

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine and azetidine compounds exhibit notable antimicrobial properties. For instance, research on related compounds demonstrated significant activity against various bacterial strains, suggesting that this compound may also possess similar effects .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects. In vitro studies suggest that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such modulation could provide therapeutic benefits for conditions like depression and anxiety disorders .

Study on Central Nervous System Disorders

A study focused on the therapeutic potential of azetidine derivatives reported that they could significantly improve cognitive function in animal models of Alzheimer's disease. The mechanism was attributed to the inhibition of specific PDEs that regulate neuronal signaling pathways .

Antioxidant Properties

In addition to antimicrobial activity, this compound has shown antioxidant properties in preliminary assays. Compounds with similar structures were able to scavenge free radicals effectively, indicating potential protective effects against oxidative stress-related damage in cells .

Q & A

Q. What alternative synthetic routes exist to improve yield for scale-up in academic settings?

  • Methodological Answer : Explore microwave-assisted synthesis:
  • React azetidine with 2,5-dioxopyrrolidin-1-yl carbonyl chloride in n-butanol at 120°C (10 min, 300 W) to achieve 85–90% yield vs. conventional 70–75% .
  • Optimize workup by replacing ethyl acetate with MTBE for easier separation of polar byproducts .

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